molecular formula C11H15ClN2O B5692276 3-chloro-N-[2-(dimethylamino)ethyl]benzamide

3-chloro-N-[2-(dimethylamino)ethyl]benzamide

Cat. No.: B5692276
M. Wt: 226.70 g/mol
InChI Key: RNTFUZWNRGYRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-[2-(dimethylamino)ethyl]benzamide is a benzamide derivative featuring a 3-chlorophenyl group linked to a dimethylaminoethylamine moiety via an amide bond.

Properties

IUPAC Name

3-chloro-N-[2-(dimethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-14(2)7-6-13-11(15)9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTFUZWNRGYRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(dimethylamino)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound .

Scientific Research Applications

3-chloro-N-[2-(dimethylamino)ethyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-N-[2-(dimethylamino)ethyl]benzamide with key analogs, focusing on structural variations, synthesis methods, and biological or physicochemical properties.

JNJ-63533054: (S)-3-Chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide

  • Structure: Shares the 3-chlorobenzamide core but replaces the dimethylaminoethyl group with a phenylethylamino-oxoethyl chain.
  • Activity : Exhibits potent agonist activity (EC₅₀ = 16 nM) at orphan GPCRs, with blood-brain barrier penetration, making it a candidate for schizophrenia treatment .
  • Key Difference: The phenylethylamino group enhances receptor selectivity compared to the dimethylaminoethyl group in the parent compound.

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropylbenzamide

  • Structure: Features dual chloro substituents (3,4-position) and a dimethylaminocyclohexyl-isopropyl group.
  • Regulatory Status : Listed as a controlled substance due to structural similarity to U-47700, a potent opioid receptor agonist .
  • Key Difference : The cyclohexyl-isopropyl substitution increases lipophilicity and receptor affinity compared to the simpler ethyl chain in the parent compound.

N-(3-Chlorophenethyl)-4-Nitrobenzamide

  • Structure: Replaces the dimethylaminoethyl group with a 3-chlorophenethyl chain and introduces a nitro group at the benzamide's para position.
  • Synthesis : Prepared via amide coupling between 4-nitrobenzoyl chloride and 3-chlorophenethylamine .

N-[2-(3,4-Methoxyphenyl)ethyl]-2-Hydroxybenzamide (Rip-D)

  • Structure : Contains a 2-hydroxybenzamide core and a 3,4-methoxyphenethylamine substituent.
  • Synthesis : Formed via room-temperature reaction of methyl salicylate with 3,4-dimethoxyphenethylamine .
  • Key Difference : The hydroxy and methoxy groups confer antioxidant or metal-chelating properties absent in the parent compound.

Structural and Functional Analysis (Table Format)

Compound Name Molecular Formula Key Substituents Biological/Physicochemical Property Reference
This compound C₁₁H₁₅ClN₂O 3-Cl, dimethylaminoethyl Potential CNS activity (inferred)
JNJ-63533054 C₁₇H₁₈ClN₃O₂ 3-Cl, phenylethylamino-oxoethyl GPCR agonist (EC₅₀ = 16 nM)
3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropylbenzamide C₁₈H₂₅Cl₂N₂O 3,4-Cl₂, dimethylaminocyclohexyl Controlled substance (opioid analog)
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 3-Cl, 4-NO₂, phenethyl Hybrid molecule for bioactivity studies
Rip-D C₁₇H₁₉NO₄ 2-OH, 3,4-(OCH₃)₂, phenethyl Metal-chelating potential

Critical Insights from Comparative Studies

Substituent Effects on Bioactivity :

  • Chloro groups at the 3-position (as in the parent compound and JNJ-63533054) enhance receptor binding in neurological targets .
  • Nitro or hydroxy groups (e.g., Rip-D, N-(3-chlorophenethyl)-4-nitrobenzamide) introduce redox or catalytic functionalities .

Amine Group Influence: Dimethylaminoethyl chains improve solubility and moderate receptor interactions, whereas bulkier groups (e.g., cyclohexyl-isopropyl) increase lipophilicity and regulatory scrutiny .

Synthetic Flexibility :

  • Amide coupling (e.g., 4-nitrobenzoyl chloride with amines) is a common route for analogs, enabling rapid diversification .

Biological Activity

3-chloro-N-[2-(dimethylamino)ethyl]benzamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a chloro group and a dimethylamino group attached to a benzamide structure. Its chemical formula is C11_{11}H14_{14}ClN2_2O, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Dopamine D2 Receptor Antagonism : The compound has been identified as an antagonist of dopamine D2 receptors, suggesting its potential use in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease.
  • Antibacterial Properties : Research indicates that it may inhibit enzymes critical for bacterial cell wall synthesis, highlighting its antibacterial potential.
  • Enzyme Modulation : The compound can modulate the activity of various enzymes and receptors, leading to diverse biological effects depending on the target.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain human cancer cell lines. Further research is needed to elucidate its effectiveness and mechanism in cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Dopamine Receptor Interaction : In a study examining the binding affinity of various compounds to dopamine receptors, this compound demonstrated high selectivity for D2 receptors, indicating its potential therapeutic applications.
  • Antibacterial Efficacy : A recent study evaluated the antibacterial activity of this compound against multiple pathogens. Results showed significant inhibition zones in disc diffusion assays, suggesting effective antibacterial properties.
  • Cytotoxicity Assays : In vitro cytotoxicity tests on human cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells while exhibiting low toxicity to normal cells, indicating a favorable therapeutic index .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Dopamine D2 AntagonismInhibition of receptor activity
AntibacterialInhibition of cell wall synthesis
AnticancerInduction of apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.